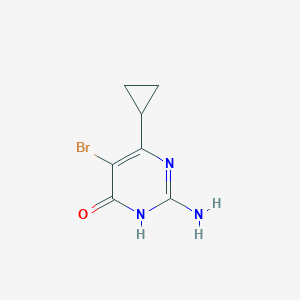
2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one
Vue d'ensemble
Description
2-Amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one (2A5BCP) is an organic compound with a unique chemical structure and a wide range of applications in scientific research. It is a cyclopropylpyrimidine derivative and has a molecular formula of C5H6BrN3O. 2A5BCP can be synthesized using a variety of methods and has been used for a range of studies, including enzymatic and non-enzymatic reactions, drug design and development, and biochemical and physiological studies. In
Applications De Recherche Scientifique
Synthesis and Derivative Formation
2-Amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one is a versatile intermediate in the synthesis of various heterocyclic compounds. It has been utilized in the preparation of thiazolo[4,5-d]pyrimidine derivatives, which are achieved through reactions with isothiocyanates in the presence of sodamide, indicating its role in expanding the chemical diversity of pyrimidine analogs (Bakavoli, Nikpour, & Rahimizadeh, 2006). Additionally, it serves as a foundational chemical in the synthesis of antimicrobial 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines, showcasing its application in developing novel antimicrobial agents (Gupta, Jain, Madan, & Menghani, 2014).
Antiviral and Antimicrobial Activity
Compounds derived from 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one exhibit significant biological activities. For example, 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, modified at positions 2 and 4 by various substituents including cyclopropylamino, have shown antiviral activity against herpes and retroviruses (Holý et al., 2002). This underscores the compound's potential for developing antiviral therapeutics.
Chemical Reactions and Mechanistic Studies
The chemical reactivity and mechanisms involving 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one have been explored, providing insights into its chemistry and applications in synthesis. Studies include the TfOH-mediated [2 + 2 + 2] cycloadditions with ynamides and nitriles for synthesizing 4-aminopyrimidine derivatives (Chen et al., 2016), and the synthesis of α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde, indicating its utility in one-pot synthesis reactions (Reddy, Reddy, & Reddy, 2014).
Anticancer and DNA/BSA Binding Studies
The compound and its derivatives have also been evaluated for anticancer activities and their ability to bind DNA/BSA, highlighting their potential in cancer therapy. Novel 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl derivatives have shown promising anti-proliferative and antimicrobial activities, along with strong DNA/BSA binding affinities, indicating their potential as anticancer agents (Kahriman et al., 2020).
Propriétés
IUPAC Name |
2-amino-5-bromo-4-cyclopropyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O/c8-4-5(3-1-2-3)10-7(9)11-6(4)12/h3H,1-2H2,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGGIWGPNRWTEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=O)NC(=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



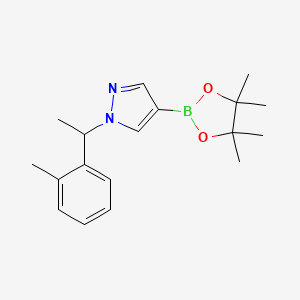
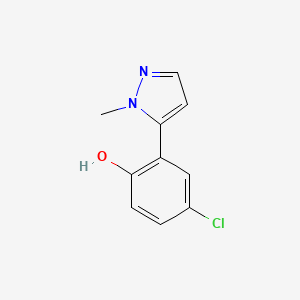
![2-[(4-ethoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1493646.png)
![4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-phenol](/img/structure/B1493647.png)
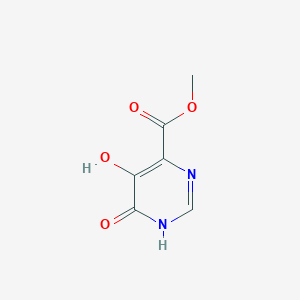
![trans-2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493650.png)
![1-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)cyclobutan-1-ol](/img/structure/B1493652.png)
![trans-2-[(2-Hydroxyethyl)(phenyl)amino]cyclobutan-1-ol](/img/structure/B1493654.png)
![1-{[(2-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493656.png)
dimethylsilane](/img/structure/B1493658.png)
![6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1493660.png)
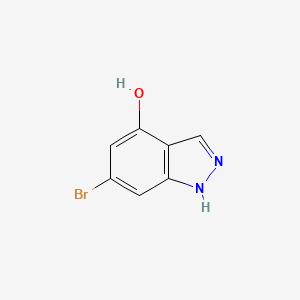
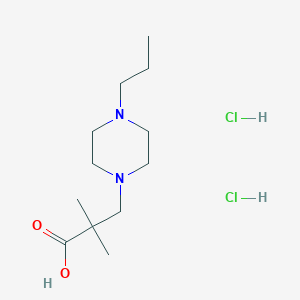
![2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B1493666.png)